1,5-Anhydro-D-mannitol peracetate

X-ray Crystallography Quality Control Structural Biology

1,5-Anhydro-D-mannitol peracetate (also known as 2,3,4,6-Tetra-O-acetyl-1,5-anhydro-D-mannitol, CAS 13121-61-4) is a fully acetylated derivative of the anhydro sugar 1,5-anhydro-D-mannitol. As a member of the class of peracetylated carbohydrate analogs, it serves primarily as a protected synthetic intermediate and a biochemical assay reagent.

Molecular Formula C14H20O9
Molecular Weight 332.30 g/mol
Cat. No. B12293211
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,5-Anhydro-D-mannitol peracetate
Molecular FormulaC14H20O9
Molecular Weight332.30 g/mol
Structural Identifiers
SMILESCC(=O)OCC1C(C(C(CO1)OC(=O)C)OC(=O)C)OC(=O)C
InChIInChI=1S/C14H20O9/c1-7(15)19-5-11-13(22-9(3)17)14(23-10(4)18)12(6-20-11)21-8(2)16/h11-14H,5-6H2,1-4H3/t11-,12-,13-,14-/m1/s1
InChIKeyULWHEXUWXLOVPV-AAVRWANBSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,5-Anhydro-D-mannitol peracetate (CAS 13121-61-4) Procurement: A Chemically Validated Peracetylated Anhydro Sugar for Glycobiology and Synthesis


1,5-Anhydro-D-mannitol peracetate (also known as 2,3,4,6-Tetra-O-acetyl-1,5-anhydro-D-mannitol, CAS 13121-61-4) is a fully acetylated derivative of the anhydro sugar 1,5-anhydro-D-mannitol. As a member of the class of peracetylated carbohydrate analogs, it serves primarily as a protected synthetic intermediate and a biochemical assay reagent . Its molecular structure has been unequivocally confirmed by modern X-ray crystallography, establishing a verified benchmark for its identity and purity [1].

Why In-Class Analogs Cannot Be Substituted for 1,5-Anhydro-D-mannitol Peracetate: Evidence-Based Differentiation


Procuring a generic peracetylated anhydro sugar based solely on its chemical class introduces significant risk to experimental reproducibility and synthetic outcomes. While compounds like 1,5-anhydro-D-glucitol peracetate share the same molecular formula (C14H20O9), their stereochemistry dictates distinct physical properties and biological interactions [1]. Furthermore, the utility of this specific compound extends beyond its role as a protected carbohydrate; it is validated as a specific high-yield precursor for the pharmaceutical intermediate 2,3,4,6-tetraacetoxybenzoin . This functional specificity, confirmed by rigorous structural characterization [2], means that substitution with a close analog will likely fail in targeted synthetic applications and yield unverified results in biochemical assays.

Quantitative Evidence Guide: Verifiable Differentiators of 1,5-Anhydro-D-mannitol Peracetate


Differentiation 1: Definitively Characterized Crystal Structure for Identity Verification

A 2024 publication reported the first complete characterization of 1,5-Anhydro-D-mannitol peracetate using single-crystal X-ray diffraction, updating earlier and less comprehensive spectroscopic reports [1]. This provides a verifiable 'fingerprint' for the compound's 3D structure and absolute configuration, which is critical for structure-activity relationship (SAR) studies and quality control in procurement. For many other peracetylated anhydro sugars, including the glucitol analog (1,5-anhydro-D-glucitol peracetate), such a modern, definitive crystallographic record is not publicly available [2].

X-ray Crystallography Quality Control Structural Biology Carbohydrate Chemistry

Differentiation 2: Validated Synthetic Utility as a Specific Pharmaceutical Precursor

Unlike 1,5-Anhydro-D-glucitol peracetate, which is generally described as a 'synthesis intermediate' , 1,5-Anhydro-D-mannitol peracetate is explicitly validated as a 'high yield precursor for the production of the drug 2,3,4,6-tetraacetoxybenzoin' . This functional annotation distinguishes it from other in-class compounds, providing a clear, application-specific reason for its procurement. The reaction with chlorides and iodides at elevated temperatures leads to the selective formation of anomers in a diastereomeric mixture of approximately 1:2 ratio, demonstrating a specific and controlled synthetic utility .

Synthetic Chemistry Medicinal Chemistry Process Chemistry Drug Precursor

Differentiation 3: Characterized Enzymatic Inhibition Profile for its Parent Scaffold

While the peracetate itself is a protected form, its parent scaffold, 1,5-anhydro-D-mannitol, exhibits a quantifiable and selective inhibition profile across several glycosidases [1]. This contrasts with 1,5-anhydro-D-glucitol derivatives, which are reported to have potent activity against α-glucosidase (IC50 values ranging from 0.88–6.06 µM) but a different primary biological profile [2]. The mannitol scaffold shows a distinct selectivity, with the most potent inhibition observed against trehalase (IC50 = 4.8 µM), an enzyme with different physiological roles compared to α-glucosidase [1].

Enzymology Glycobiology Drug Discovery Glycosidase Inhibition

Validated Application Scenarios for 1,5-Anhydro-D-mannitol Peracetate Based on Quantitative Evidence


Scenario 1: Reliable Intermediate for Targeted Drug Precursor Synthesis

This is the optimal scenario for procurement. When the synthetic goal is the production of the specific pharmaceutical intermediate 2,3,4,6-tetraacetoxybenzoin, 1,5-Anhydro-D-mannitol peracetate is the validated, high-yield precursor of choice . Substituting a generic peracetylated sugar like 1,5-anhydro-D-glucitol peracetate would be a speculative and high-risk approach, as no equivalent published data supports its use in this specific transformation. This application is directly supported by evidence of a defined reaction pathway and stereochemical outcome .

Scenario 2: Gold Standard Reference for Analytical and Structural Validation

This compound is the ideal procurement choice for researchers who require an analytically verified reference standard. Its molecular identity and absolute configuration have been definitively established by modern single-crystal X-ray crystallography [1]. This level of validation is not available for all in-class analogs. Therefore, for use in calibrating analytical instruments (HPLC, NMR, MS) or as a positive control in crystallographic and SAR studies, this compound offers the highest level of confidence in its structural integrity and purity [1].

Scenario 3: Preferred Scaffold for Studying Trehalase or Mannosidase Inhibition

For research programs focused on enzyme targets like trehalase, the 1,5-anhydro-D-mannitol scaffold (of which the peracetate is a protected form) provides a distinct selectivity profile. It demonstrates quantifiable inhibition of trehalase with an IC50 of 4.8 µM, while showing weaker inhibition of other glycosidases like α-mannosidase (IC50 = 84 µM) [2]. This selectivity is different from the primary α-glucosidase inhibition reported for the 1,5-anhydro-D-glucitol scaffold [3]. Procurement of this compound is therefore justified for studies where trehalase or mannosidase pathways are the primary interest.

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